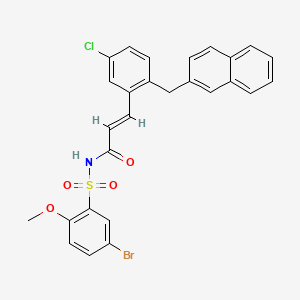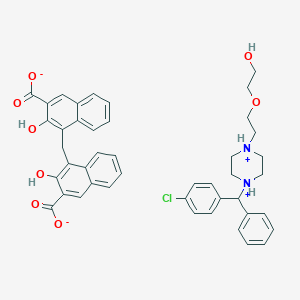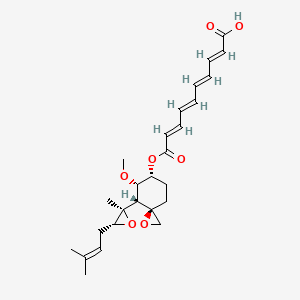
フマギリン
概要
説明
Fumagillin is a complex biomolecule and a mycotoxin produced by the saprophytic filamentous fungus Aspergillus fumigatus . It was first isolated in 1949 and is known for its antimicrobial properties . Fumagillin has garnered significant attention due to its potent biological activities, including its role as an angiogenesis inhibitor and its applications in treating various diseases .
科学的研究の応用
作用機序
Target of Action
Fumagillin primarily targets the Methionine aminopeptidase 2 (MetAP2) enzyme in humans . MetAP2 is a metal-containing enzyme that removes the initiator methionine from the N-terminus of a newly synthesized protein . This step is required for correct protein folding and function .
Mode of Action
Fumagillin interacts with its target, MetAP2, inside cells . It binds to MetAP2 and significantly reduces the electron chain activity . This interaction results in changes such as reduced migration and proliferation ability in certain cell types .
Biochemical Pathways
It is known that fumagillin inhibits the rna synthesis and growth of microsporidial parasites . The activity of Fumagillin on MetAP2 and the effects of blocking this enzyme in the host have also been described .
Pharmacokinetics
It is known that fumagillin is a small molecule and it is expected to have drug-like properties .
Result of Action
Fumagillin has been shown to have significant effects at the molecular and cellular levels. It reduces the electron chain activity, the migration, and the proliferation ability of certain cell types . It also affects the viability and proliferation ability of certain macrophages . Fumagillin stimulates the germination and double branch hypha production of fungal cultures, pointing out an intrinsic resistant mechanism to fumagillin of fungal strains .
Action Environment
Fumagillin’s action, efficacy, and stability can be influenced by environmental factors. For instance, studies have shown that Fumagillin undergoes photolytic degradation in alcohol solution, photolytic degradation of crystalline Fumagillin, and thermal degradation in the presence and absence of air . Furthermore, the fungus that produces Fumagillin, Aspergillus fumigatus, is known to adapt to environmental stresses through the production of secondary metabolites, including several mycotoxins .
生化学分析
Biochemical Properties
Fumagillin interacts with various biomolecules, most notably the enzyme methionine aminopeptidase type 2 (MetAP2) . It acts on MetAP2, leading to significant biochemical reactions . The compound Fumagillin is known to covalently bind to MetAP2, inhibiting its function .
Cellular Effects
Fumagillin has profound effects on various types of cells and cellular processes. It significantly reduces the electron chain activity, migration, and proliferation ability on A549 cells, or affects the viability and proliferation ability of the RAW 264.7 macrophages . It also stimulates the germination and double branch hypha production of fungal cultures .
Molecular Mechanism
Fumagillin exerts its effects at the molecular level primarily through its interaction with MetAP2 . By binding to MetAP2, Fumagillin blocks this enzyme, leading to a range of effects in the host .
Temporal Effects in Laboratory Settings
The effects of Fumagillin have been observed to change over time in laboratory settings. Studies have reported on the stability of Fumagillin, noting photolytic degradation in alcohol solution, photolytic degradation of crystalline Fumagillin, and thermal degradation in the presence and absence of air .
Dosage Effects in Animal Models
The effects of Fumagillin vary with different dosages in animal models. Fumagillin consistently reduced the prevalence and severity of nosema infections in honeybee colonies . Doses applied in recent studies were similar to or below those recommended historically .
Metabolic Pathways
Fumagillin is involved in specific metabolic pathways. The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .
Transport and Distribution
Information on how Fumagillin is transported and distributed within cells and tissues is currently limited. It is known that Fumagillin can enter cells and interact with intracellular targets such as MetAP2 .
Subcellular Localization
It is known that Fumagillin targets MetAP2, an enzyme found in the cytoplasm of cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fumagillin involves several complex steps. One notable method includes the Claisen–Ireland ring-closing metathesis strategy, which allows for the stereoselective preparation of advanced intermediates . The synthesis of fumagillin has been a subject of research for many years, with various approaches being developed to improve yield and purity .
Industrial Production Methods
Industrial production of fumagillin typically involves the fermentation of Aspergillus fumigatus. The compound is often produced in its stable dicyclohexylamine salt form, which is then liberated using an organic acid in an alcoholic medium . This method ensures high yield and stability of the final product .
化学反応の分析
Types of Reactions
Fumagillin undergoes several types of chemical reactions, including:
Oxidation: Fumagillin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in fumagillin, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the fumagillin molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving fumagillin include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of fumagillin depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield modified fumagillin molecules with enhanced biological activities .
類似化合物との比較
Fumagillin is unique among its peers due to its specific molecular structure and potent biological activities. Similar compounds include:
Ovalicin: Another mycotoxin with similar biological activities, including angiogenesis inhibition.
FR 65814: A compound with immunosuppressive properties and structural similarities to fumagillin.
Fumagillin stands out due to its specific inhibition of MetAP2 and its wide range of applications in various fields .
特性
CAS番号 |
23110-15-8 |
|---|---|
分子式 |
C26H34O7 |
分子量 |
458.5 g/mol |
IUPAC名 |
10-[[(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/t19?,20?,23?,24?,25-,26-/m0/s1 |
InChIキー |
NGGMYCMLYOUNGM-LVAICMLUSA-N |
SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |
異性体SMILES |
CC(=CCC1[C@@](O1)(C)C2C(C(CC[C@]23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |
正規SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |
外観 |
Solid powder |
melting_point |
190-192 |
| 23110-15-8 | |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC9168; NSC 9168; NSC-9168; Fumidil B; Fumagillin, trade name: Fumagilina; Fugillin; Fumidil. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
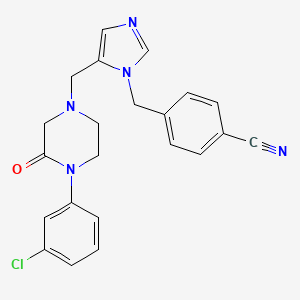
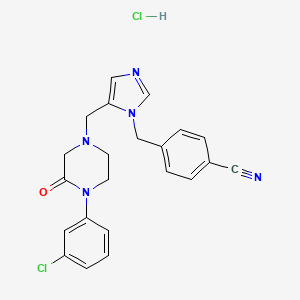
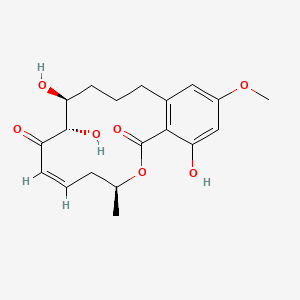
![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)


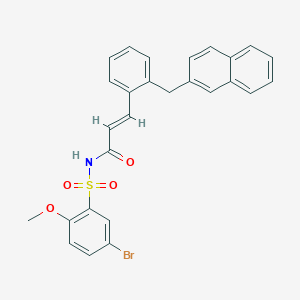
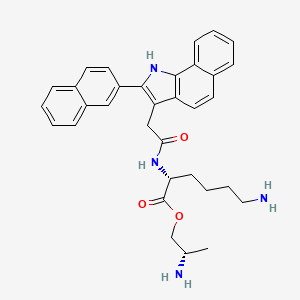
![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)
